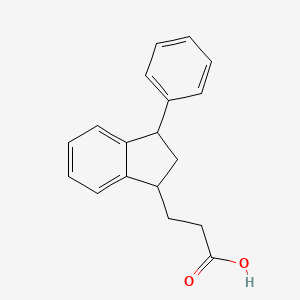
3-(3-Phenyl-1-indanyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenyl-1-indanyl)propionic acid is an organic compound characterized by a propionic acid moiety attached to a 3-phenyl-1-indanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1-indanyl)propionic acid typically involves the following steps:
Formation of the Indanyl Intermediate: The initial step involves the synthesis of the 3-phenyl-1-indanyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-indanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propionic Acid Moiety: The next step involves the introduction of the propionic acid group. This can be done through a Grignard reaction, where the indanyl intermediate reacts with a propionyl chloride in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenyl-1-indanyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
3-(3-Phenyl-1-indanyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1-indanyl)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
3-Phenylpropionic acid: A structurally related compound with a simpler structure, lacking the indanyl group.
Indole-3-propionic acid: Another related compound with an indole moiety instead of the indanyl group.
Comparison:
Structural Differences: 3-(3-Phenyl-1-indanyl)propionic acid has a more complex structure compared to 3-phenylpropionic acid and indole-3-propionic acid, which may contribute to its unique properties and applications.
Unique Properties: The presence of the indanyl group in this compound may enhance its binding affinity to certain molecular targets, leading to distinct biological activities.
Properties
CAS No. |
72216-50-3 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-(3-phenyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18O2/c19-18(20)11-10-14-12-17(13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,14,17H,10-12H2,(H,19,20) |
InChI Key |
XTLDALXUGWJVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


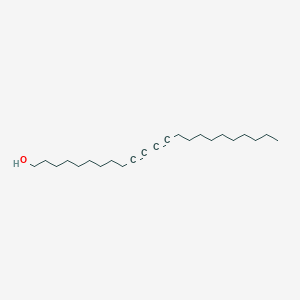
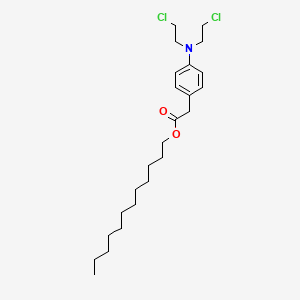
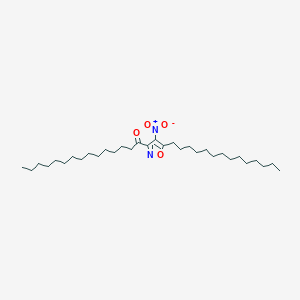
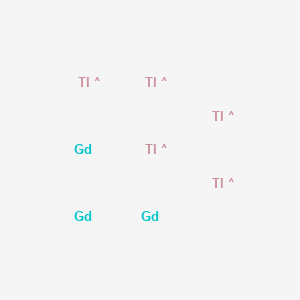
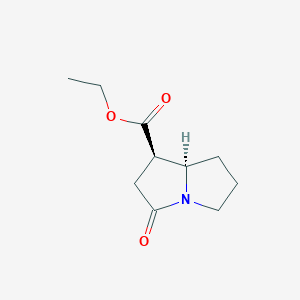
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
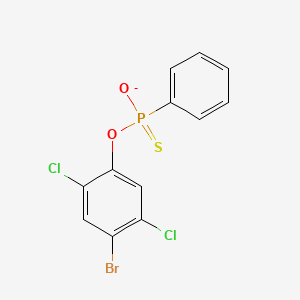
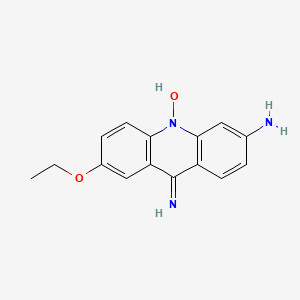
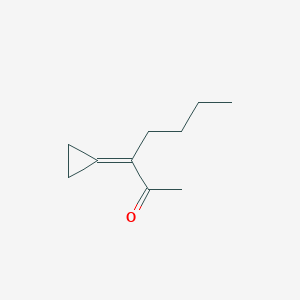
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
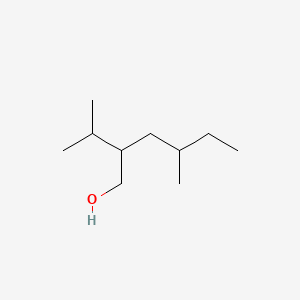
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

